Cas no 143767-98-0 (1-(2-Phenylethynyl)cyclohexanamine)

1-(2-Phenylethynyl)cyclohexanamine Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanamine, 1-(phenylethynyl)-
- 1-(Phenylethynyl)cyclohexanamine
- 143767-98-0
- DTXSID301297073
- 1-(2-Phenylethynyl)cyclohexanamine
-
- Inchi: InChI=1S/C14H17N/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,10-11,15H2
- InChI Key: ZKXQPWSHLFZUAF-UHFFFAOYSA-N
- SMILES: C1CCC(CC1)(C#CC2=CC=CC=C2)N
Computed Properties
- Exact Mass: 199.13621
- Monoisotopic Mass: 199.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.8
Experimental Properties
- PSA: 26.02
1-(2-Phenylethynyl)cyclohexanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P400070-250mg |
1-(2-Phenylethynyl)cyclohexanamine |
143767-98-0 | 250mg |
$913.00 | 2023-05-17 | ||
TRC | P400070-500mg |
1-(2-Phenylethynyl)cyclohexanamine |
143767-98-0 | 500mg |
$ 1800.00 | 2023-09-06 | ||
TRC | P400070-50mg |
1-(2-Phenylethynyl)cyclohexanamine |
143767-98-0 | 50mg |
$201.00 | 2023-05-17 |
1-(2-Phenylethynyl)cyclohexanamine Related Literature
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on 1-(2-Phenylethynyl)cyclohexanamine
Recent Advances in the Study of 1-(2-Phenylethynyl)cyclohexanamine (CAS: 143767-98-0) in Chemical Biology and Pharmaceutical Research
1-(2-Phenylethynyl)cyclohexanamine (CAS: 143767-98-0) is a compound of growing interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexanamine core and phenylethynyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of significant scientific inquiry.
The synthesis of 1-(2-Phenylethynyl)cyclohexanamine has been optimized in recent years, with researchers developing more efficient and scalable methods. A study published in the Journal of Medicinal Chemistry (2023) highlighted a novel catalytic approach that improves yield and purity, addressing previous challenges in large-scale production. This advancement is critical for further pharmacological evaluations and potential clinical applications.
Pharmacologically, 1-(2-Phenylethynyl)cyclohexanamine has demonstrated notable activity as a modulator of neurotransmitter systems. Preclinical studies indicate its affinity for serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders such as depression and anxiety. A 2022 study in Neuropharmacology reported that the compound exhibits anxiolytic-like effects in animal models, with a favorable safety profile compared to existing therapeutics.
In addition to its neurological effects, recent research has explored the compound's anti-inflammatory properties. A 2023 paper in Biochemical Pharmacology revealed that 1-(2-Phenylethynyl)cyclohexanamine inhibits key inflammatory pathways, reducing cytokine production in vitro and in vivo. These findings open new avenues for its use in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising results, challenges remain in understanding the compound's full pharmacokinetic and toxicological profile. Ongoing studies aim to elucidate its metabolic pathways and potential drug-drug interactions, which are crucial for translational research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of 1-(2-Phenylethynyl)cyclohexanamine-based therapies.
In conclusion, 1-(2-Phenylethynyl)cyclohexanamine (CAS: 143767-98-0) represents a versatile and pharmacologically active molecule with broad therapeutic potential. Continued research into its synthesis, mechanisms, and applications will be essential for unlocking its full clinical value. The compound's unique chemical structure and biological activity make it a compelling candidate for future drug development in neuropharmacology and immunology.
143767-98-0 (1-(2-Phenylethynyl)cyclohexanamine) Related Products
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)


